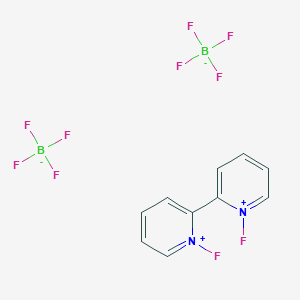
1,1'-Difluoro-2,2'-bipyridinium bis(tétrafluoroborate)
Vue d'ensemble
Description
1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate): is a chemical compound with the molecular formula C10H8B2F10N2. It is known for its high reactivity and is commonly used as an electrophilic fluorinating reagent in various chemical reactions. This compound is particularly valuable in the synthesis of organofluorine compounds due to its ability to introduce fluorine atoms into organic molecules .
Applications De Recherche Scientifique
Chemistry: 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) is widely used in the synthesis of organofluorine compounds, which are important in pharmaceuticals, agrochemicals, and materials science. Its high reactivity and selectivity make it a valuable reagent for introducing fluorine atoms into complex molecules .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, to study their structure and function.
Industry: In the industrial sector, 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) is used in the production of fluorinated polymers and materials with unique properties, such as increased thermal stability and resistance to chemical degradation .
Mécanisme D'action
Target of Action
It is used as an electrophilic fluorinating reagent , which suggests that it interacts with nucleophilic sites in molecules.
Mode of Action
This compound acts as an electrophilic fluorinating reagent . It is highly reactive due to its high fluorine content . The reactivity can be further enhanced by the addition of a catalytic amount of sodium triflate (NaOTf) .
Result of Action
The result of the action of this compound is the synthesis of various organofluorine compounds . The specific molecular and cellular effects would depend on the particular organofluorine compounds produced and their interactions with biological systems.
Action Environment
The action of 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) can be influenced by environmental factors. For instance, it should be stored under inert gas and should avoid air, moisture (as it decomposes), and heat . The specific influence of these and other environmental factors on the compound’s action, efficacy, and stability would require further investigation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) can be synthesized through the reaction of 2,2’-bipyridine with a fluorinating agent such as xenon difluoride (XeF2) in the presence of a suitable solvent like acetonitrile. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In industrial settings, the production of 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) involves large-scale reactions using similar fluorinating agents and solvents. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) primarily undergoes electrophilic fluorination reactions. It can also participate in substitution reactions where the fluorine atoms are replaced by other functional groups .
Common Reagents and Conditions:
Electrophilic Fluorination: Sodium triflate (NaOTf) is often used as a catalyst to activate the fluorinating reagent.
Substitution Reactions: Various nucleophiles can be used to replace the fluorine atoms, such as amines or thiols, under mild conditions.
Major Products:
Electrophilic Fluorination: The major products are organofluorine compounds with fluorine atoms introduced at specific positions on the organic molecule.
Substitution Reactions: The products depend on the nucleophile used, resulting in compounds where the fluorine atoms are replaced by other functional groups.
Comparaison Avec Des Composés Similaires
- 1,1’-Difluoro-4,4’-bipyridinium bis(tetrafluoroborate)
- 1,1’-Difluoro-2,2’-bipyridinium chloride
- 1,1’-Difluoro-2,2’-bipyridinium hexafluorophosphate
Uniqueness: 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) is unique due to its high fluorine content and reactivity. Compared to similar compounds, it offers better selectivity and efficiency in fluorination reactions. Its ability to introduce fluorine atoms under mild conditions makes it a preferred choice in both research and industrial applications .
Propriétés
IUPAC Name |
1-fluoro-2-(1-fluoropyridin-1-ium-2-yl)pyridin-1-ium;ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2.2BF4/c11-13-7-3-1-5-9(13)10-6-2-4-8-14(10)12;2*2-1(3,4)5/h1-8H;;/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFABAACDRPWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=[N+](C(=C1)C2=CC=CC=[N+]2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8B2F10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370044 | |
| Record name | 1,1'-Difluoro-2,2'-bipyridin-1-ium ditetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178439-26-4 | |
| Record name | 1,1'-Difluoro-2,2'-bipyridin-1-ium ditetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine](/img/structure/B68111.png)

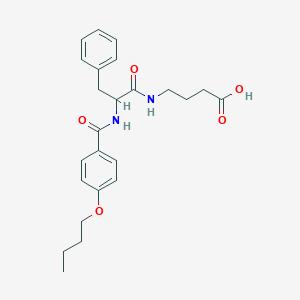
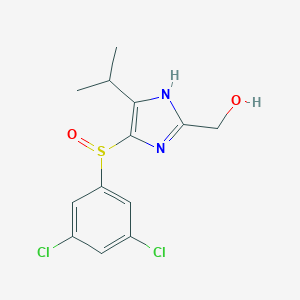
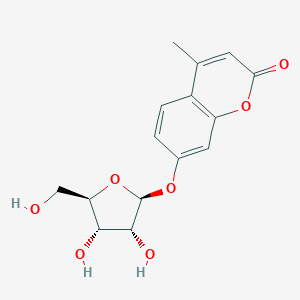


![2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]pyridine-3-carboxylic Acid](/img/structure/B68130.png)

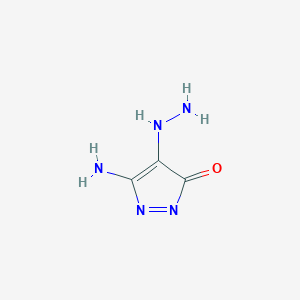
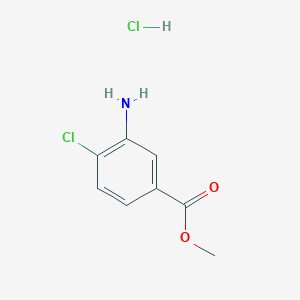
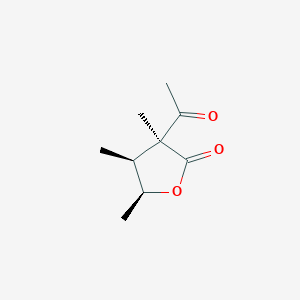
![1H-Pyrrolo[2,3-b]pyridin-1-ol](/img/structure/B68140.png)

